molecular formula C18H22N2O5S B4777927 1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B4777927
M. Wt: 378.4 g/mol
InChI Key: ISWBJPJWKQFHFL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3,4,5-trimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Synthetic Route:

  • Dissolve 2,4-dimethoxyaniline in dichloromethane.
  • Add 3,4,5-trimethoxyphenyl isothiocyanate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may result in the reduction of the thiourea group to a thiol or amine.

Substitution:

  • The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products:

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Thiols, amines.
  • Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea has a wide range of applications in scientific research:

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Employed in the study of thiourea-based catalysts and their mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy groups and thiourea moiety play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3,4,5-trimethoxyphenyl)thiourea: Lacks the 2,4-dimethoxy substitution, resulting in different chemical and biological properties.

    1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Lacks the 3,4,5-trimethoxy substitution, leading to variations in reactivity and applications.

    1-(2-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea: Contains only one methoxy group on the phenyl ring, affecting its overall properties.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-21-12-6-7-13(14(10-12)22-2)20-18(26)19-11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWBJPJWKQFHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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